molecular formula C9H9NO B1603065 2,3-Dihydroisoquinolin-4(1H)-one CAS No. 51641-22-6

2,3-Dihydroisoquinolin-4(1H)-one

Cat. No. B1603065
CAS RN: 51641-22-6
M. Wt: 147.17 g/mol
InChI Key: WPZUNTXIHOUGEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, and the conditions under which the reactions occur .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the reactants, products, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Eco-Friendly Synthesis

  • Researchers have developed eco-friendly methods for synthesizing 2,3-Dihydroquinazolin-4(1H)-ones, emphasizing the use of ionic liquids and water without additional catalysts. This approach not only yields high to excellent results but also supports green chemistry principles (Chen et al., 2007).

Synthesis Techniques

  • Innovative base-catalyzed tandem cyclization techniques have been developed for diastereoselective synthesis of 3,4-Dihydroisoquinolin-2(1H)-one derivatives. These methods are performed under metal-free conditions and enable the construction of C–N and C–C bonds through tandem cyclization (Shirsat et al., 2018).

Antioxidant Activities

  • Certain 2-aryl-2,3-dihydroquinolin-4(1H)-ones synthesized using silver(I) triflate exhibit potent free-radical scavenging abilities, suggesting potential antioxidant properties. These compounds are synthesized using a mild and efficient technique (Pandit et al., 2015).

Novel Catalytic Processes

  • Silica-bonded N-propylsulfamic acid has been used as a recyclable catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. This process demonstrates the potential for sustainable and reusable catalysts in chemical synthesis (Niknam et al., 2011).

Inhibition of Transcription Factors

  • Certain 1,2-dihydroisoquinoline derivatives synthesized through a novel method have been found to inhibit transcription factor NF-κB in NIH 3T3 cells, indicating potential biomedical applications (Chung et al., 2015).

Heterogeneous Catalysis

  • Heteropolyacid-clay nano-composites have been utilized as novel, heterogeneous, and reusable catalysts for synthesizing substituted 2,3-dihydroquinazolin-4(1H)-ones. This catalyst shows high selectivity and tolerance, with potential applications in green chemistry (Dar et al., 2013).

Microwave Irradiation Technique

  • The microwave irradiation technique has been successfully implemented to synthesize 2,3-dihydroquinazolin-4(1H)-ones, demonstrating an efficient and rapid approach (Labade et al., 2013).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

2,3-dihydro-1H-isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZUNTXIHOUGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629735
Record name 2,3-Dihydroisoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroisoquinolin-4(1H)-one

CAS RN

51641-22-6
Record name 2,3-Dihydroisoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
TB Hadda, B Rahima, A Kerbal, B Bennani, G Al Houari… - Arkivoc, 2008 - academia.edu
Synthesis of a series of fourteen novel 2, 3', 4'-tri-subsituted-1, 2-dihydro-4H, 4'H-spiro [isoquinoline-3, 5'-isoxazol]-4-ones was accomplished in good yield by regio and stereoselective 1…
Number of citations: 17 www.academia.edu
M Akkurt, G Demailly, M Benazzad - ARKIVOC, 2007 - pdfs.semanticscholar.org
Synthesis of a series of fourteen novel 2, 2’, 4’, 5’-tetra-substituted-1, 2, 2', 4'-tetrahydro-4H-spiro [isoquinoline-3, 3'-pyrazol]-4-ones was accomplished in good yield by regio and …
Number of citations: 5 pdfs.semanticscholar.org
A Shah, A Ullah, A Rauf, Z Rehman… - Journal of The …, 2013 - iopscience.iop.org
The detailed electrochemistry of a biologically active isoquinoline, 2-benzoyl-7-methoxy-2, 3-dihydroisoquinoline-4 (1H)-one (IQN) was carried out in different pH media with the …
Number of citations: 14 iopscience.iop.org
N Zhou, Q Qian, P Qi, J Zhao, C Wang, Q Wang - Chromatographia, 2017 - Springer
A rapid ultrahigh-performance liquid chromatography coupled with hybrid triple quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) method has been developed for …
Number of citations: 10 link.springer.com
G Giorgioni, S Ruggieri, F Claudi… - Medicinal …, 2008 - ingentaconnect.com
The novel 4-phenoxy-1,2,3,4-tetrahydroisoquinolines 6a-c and their rigid congeners 4,5,6,6a- ydrochromeno[ 2,3,4-de]isoquinolines 7a,b were synthesized in order to obtain dopamine …
Number of citations: 5 www.ingentaconnect.com
X Luo, C Feng, K Huang, D Luo, X Liu, N Yang… - … of Pharmaceutical and …, 2023 - Elsevier
Gas chromatography-mass spectrometry (GC-MS) is the first choice for law enforcement agencies in various countries to analyze new psychoactive substances (NPS) because of its …
Number of citations: 2 www.sciencedirect.com
H Wu, A Sumita, Y Otani, T Ohwada - The Journal of Organic …, 2022 - ACS Publications
The amino group in aminocarboxylic acids is sufficiently basic to be protonated in strong acids, and consequently, ionization of the carboxylic acid to an acylium ion is blocked due to …
Number of citations: 1 pubs.acs.org

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